molecular formula C16H22O4 B12074251 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

Cat. No.: B12074251
M. Wt: 278.34 g/mol
InChI Key: BKBDCHIWGLDPNK-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is an organic compound that features a tert-butoxy group, a phenethyl group, and a butanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its ability to act as a protecting group for amines. The tert-butoxy group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine . This property makes it valuable in multistep organic synthesis and peptide chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to act as a protecting group for amines and its use in various fields of research and industry highlight its distinct properties.

Biological Activity

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid, also known as (S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid, is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including anti-inflammatory and analgesic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22O4, with a molecular weight of 278.35 g/mol. Its structure includes a tert-butoxy group, a ketone, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC16H22O4
Molecular Weight278.35 g/mol
Functional GroupsTert-butoxy, Ketone, Carboxylic Acid
Stereochemistry(S) Configuration

Biological Activity

Research indicates that this compound exhibits notable biological activities. Preliminary studies suggest:

  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Potential interactions with pain receptors suggest its use in pain management therapies.

The presence of the phenethyl moiety enhances its interaction with biological targets, particularly enzymes and receptors involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects involves binding to specific proteins and enzymes. Preliminary findings indicate:

  • Binding Affinity : The compound interacts with receptors linked to pain pathways, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes responsible for inflammatory mediators, thus reducing inflammation.

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Case Study on Anti-inflammatory Drug Development :
    • Researchers investigated the efficacy of this compound in reducing inflammation in animal models.
    • Results showed a significant decrease in inflammatory markers compared to control groups.
  • Clinical Trials for Pain Management :
    • A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic pain.
    • Initial findings indicated promising analgesic effects with minimal side effects.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4-Oxo-4-phenylbutanoic acidC12H12O3Lacks tert-butoxy group; simpler structure
4-(tert-butoxy)-4-oxobutanoic acidC8H14O4Smaller size; different biological activity
Phenethylbutanoic acidC16H22O2No ketone or tert-butoxy group; different reactivity

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities not observed in these similar compounds.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid

InChI

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)

InChI Key

BKBDCHIWGLDPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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